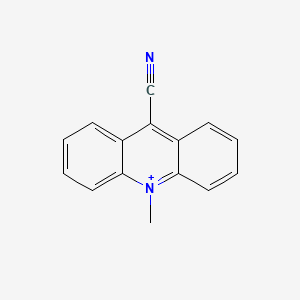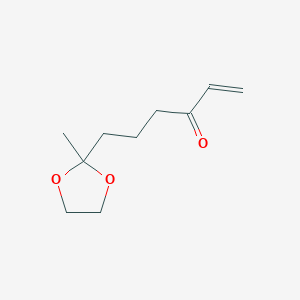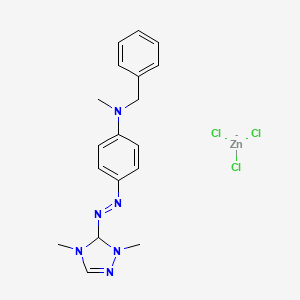
Urea, N-2-propenyl-N'-(2-propylpentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-2-propenyl-N’-(2-propylpentyl)- is a specialized organic compound that falls under the category of substituted ureas This compound is characterized by the presence of both propenyl and propylpentyl groups attached to the nitrogen atoms of the urea molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2-propenyl-N’-(2-propylpentyl)- typically involves the reaction of urea with appropriate alkylating agents. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include propenyl halides and propylpentyl halides, which react with urea in the presence of a base to form the final compound.
Industrial Production Methods
On an industrial scale, the production of Urea, N-2-propenyl-N’-(2-propylpentyl)- may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-2-propenyl-N’-(2-propylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The propenyl and propylpentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Urea, N-2-propenyl-N’-(2-propylpentyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce propenyl and propylpentyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Urea, N-2-propenyl-N’-(2-propylpentyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N,N’-di-2-propenyl-: Similar structure but with two propenyl groups.
Urea, 2-propenyl-: Contains a single propenyl group.
N-(cyanoacetyl)-N’-(2-methyl-2-propenyl)urea: Contains cyanoacetyl and methylpropenyl groups.
Propiedades
Número CAS |
40755-37-1 |
|---|---|
Fórmula molecular |
C12H24N2O |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1-prop-2-enyl-3-(2-propylpentyl)urea |
InChI |
InChI=1S/C12H24N2O/c1-4-7-11(8-5-2)10-14-12(15)13-9-6-3/h6,11H,3-5,7-10H2,1-2H3,(H2,13,14,15) |
Clave InChI |
AYVCBPLLPHTXLW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)CNC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

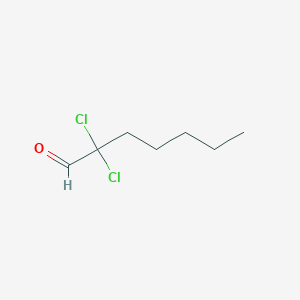

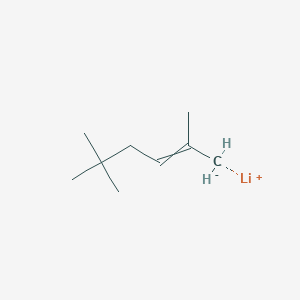

![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
